Home > Products > Screening Compounds P18373 > N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide - 2034586-01-9

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Catalog Number: EVT-2828858
CAS Number: 2034586-01-9
Molecular Formula: C15H17N5O2
Molecular Weight: 299.334
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

BMS-536924

  • Compound Description: BMS-536924 is a benzimidazole-based inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase, demonstrating in vivo antitumor activity. []
  • Relevance: While BMS-536924 differs significantly from N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, both compounds exhibit antitumor properties. Furthermore, both share a heterocyclic core structure, with BMS-536924 incorporating a benzimidazole and the target compound incorporating both pyridine and pyrazole moieties. []

BMS-695735

  • Compound Description: BMS-695735 is an orally efficacious inhibitor of IGF-1R kinase with improved ADME (absorption, distribution, metabolism, and excretion) properties compared to its predecessor, BMS-536924. It demonstrates broad-spectrum in vivo antitumor activity and a lower risk for drug-drug interactions. []
  • Relevance: Similar to BMS-536924, BMS-695735 shares the common goal of antitumor activity with N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide and incorporates a benzimidazole core. Though structurally distinct, the development of BMS-695735 highlights the importance of optimizing pharmacokinetic properties in drug development, a relevant aspect for any compound including the target compound. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound represents a novel teraryl oxazolidinone with potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a favorable safety profile with high oral bioavailability and reduced bone marrow suppression compared to linezolid. []
  • Relevance: This compound shares a key structural feature with N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: the presence of a pyrazole ring directly linked to a pyridine ring. This structural similarity suggests potential overlap in their chemical properties and potential biological activities. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It possesses a favorable CNS multiparameter optimization (CNS MPO) score and distinct physicochemical properties. []
  • Relevance: Compound 7n shares a structural similarity with N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide in the form of a substituted pyridine ring linked to a methylene linker. This common motif could potentially lead to similarities in their binding interactions and pharmacological profiles. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2) with potential applications in cancer treatment. []
  • Relevance: GDC-0994 shares a structural motif with N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide: a pyrazole ring connected to a pyrimidine ring. This connection point between the two heterocycles is different in each compound, but their presence suggests potential shared chemical properties and potential biological activities. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (2)

  • Compound Description: This compound is synthesized from a pyrazoline-carbothioamide derivative and N-(4-nitrophenyl)maleimide, leading to a cyclized structure. It's characterized by spectroscopic methods like FT-IR, NMR, and LCMS. []
  • Relevance: While structurally complex, this compound highlights the significance of the pyrazoline ring system, also present in N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide. The presence of this shared heterocyclic motif might indicate similarities in their chemical reactivity and potential biological targets. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

  • Compound Description: OSU-03012, a celecoxib derivative, acts as a phosphoinositide-dependent protein kinase-1 (PDK-1) inhibitor. It shows promise in preventing Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression, a key player in basal-like and Her2-overexpressing breast cancers. []
  • Relevance: Both OSU-03012 and N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide share the 1H-pyrazol-1-yl structural motif. Though the overall structures differ, this shared feature suggests potential similarities in their chemical properties and possible interactions with biological targets. []

Properties

CAS Number

2034586-01-9

Product Name

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyrazol-1-ylacetamide

Molecular Formula

C15H17N5O2

Molecular Weight

299.334

InChI

InChI=1S/C15H17N5O2/c21-14(11-19-7-2-5-18-19)17-10-12-4-6-16-13(9-12)20-8-1-3-15(20)22/h2,4-7,9H,1,3,8,10-11H2,(H,17,21)

InChI Key

WFPMKDXYYZXLNE-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CN3C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.